molecular formula C16H11FN2 B5490341 N-(4-Fluorobenzylidene)quinolin-6-amine CAS No. 84922-28-1

N-(4-Fluorobenzylidene)quinolin-6-amine

Cat. No.: B5490341
CAS No.: 84922-28-1
M. Wt: 250.27 g/mol
InChI Key: MTFCYMKHZZAOIQ-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzylidene)quinolin-6-amine is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Fluorobenzylidene)quinolin-6-amine typically involves the condensation of 4-fluorobenzaldehyde with quinolin-6-amine. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzaldehyde+Quinolin-6-amineThis compound\text{4-Fluorobenzaldehyde} + \text{Quinolin-6-amine} \rightarrow \text{this compound} 4-Fluorobenzaldehyde+Quinolin-6-amine→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, green chemistry approaches, such as solvent-free reactions and the use of recyclable catalysts, can be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(4-Fluorobenzylidene)quinolin-6-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the imine group to an amine group.

    Substitution: The fluorine atom on the benzylidene ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions under basic conditions.

Major Products:

Scientific Research Applications

N-(4-Fluorobenzylidene)quinolin-6-amine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzylidene)quinolin-6-amine involves its interaction with specific molecular targets and pathways. For instance, in anticancer research, it has been shown to inhibit the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation and survival. The compound binds to key proteins in this pathway, leading to the inhibition of cancer cell growth and induction of apoptosis .

Comparison with Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    4-Aminoquinoline: Known for its antimalarial properties.

    2-Chloroquinoline: Studied for its antimicrobial and anticancer activities.

Uniqueness: N-(4-Fluorobenzylidene)quinolin-6-amine is unique due to the presence of the fluorobenzylidene group, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound for various applications in scientific research .

Properties

IUPAC Name

1-(4-fluorophenyl)-N-quinolin-6-ylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FN2/c17-14-5-3-12(4-6-14)11-19-15-7-8-16-13(10-15)2-1-9-18-16/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFCYMKHZZAOIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)N=CC3=CC=C(C=C3)F)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70342429
Record name 6-Quinolinamine, N-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84922-28-1
Record name 6-Quinolinamine, N-[(4-fluorophenyl)methylene]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70342429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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